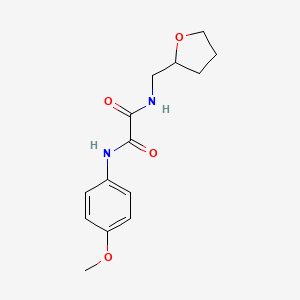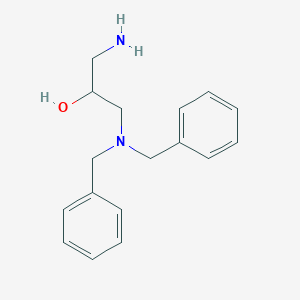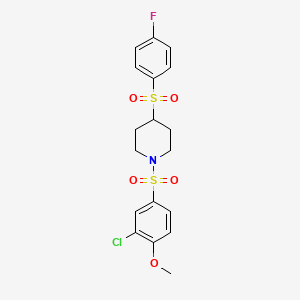![molecular formula C8H4ClFN2O2 B2533303 5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2225147-11-3](/img/structure/B2533303.png)
5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H4ClFN2O2 . It is a derivative of pyrazolo[1,5-a]pyridine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives, including this compound, has been a subject of research. Various methodologies have been developed for the preparation and post-functionalization of this functional scaffold . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H5FN2O2/c9-6-2-1-3-11-7 (6)5 (4-10-11)8 (12)13/h1-4H, (H,12,13) . This indicates that the molecule consists of a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.59 . The compound is typically stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis of Heterocycles and Antitumor Activities
Research on enaminones, including those related to the chemical structure of interest, has led to the synthesis of various substituted pyrazoles and pyridine derivatives showing promising antitumor and antimicrobial activities. The compounds synthesized from enaminones have demonstrated inhibition effects comparable to those of standard treatments like 5-fluorouracil against specific cancer cell lines, such as the human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), underscoring their potential in cancer therapy (S. Riyadh, 2011).
Photophysical Properties and Fluorescent Materials
Studies have explored the synthesis of pyrazolopyridine derivatives, focusing on the effects of substituents on their photophysical properties. The research demonstrated that certain substituents could significantly impact the fluorescence properties of pyrazolopyridines, indicating their utility in developing fluorescent materials and probes for scientific and industrial applications (Shivaraj P. Patil, D. P. Shelar, R. Toche, 2011).
Inhibitors of A1 Adenosine Receptors
Another area of application involves the synthesis of pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors. These compounds have shown high affinity and selectivity, making them candidates for treating conditions related to adenosine receptor dysregulation (F. Manetti, S. Schenone, et al., 2005).
Anticancer Agents and Tubulin Inhibition
Research on triazolopyrimidines derived from pyrazolo[1,5-a]pyridine structures has revealed a unique mechanism of tubulin inhibition, distinguishing them from other anticancer agents. These compounds not only promote tubulin polymerization but also overcome resistance attributed to multiple drug resistance transporter proteins, showcasing their potential in cancer treatment strategies (N. Zhang, S. Ayral-Kaloustian, et al., 2007).
Fluorescent Probes and Environmental Detection
The synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine derivatives has been achieved, with some compounds displaying significant fluorescence intensity and quantum yields. These findings indicate the potential of pyrazolo[1,5-a]pyrimidine-based compounds as fluorescent probes for biological and environmental detection (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).
properties
IUPAC Name |
5-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-5-1-2-12-7(6(5)10)4(3-11-12)8(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMPFOMRKUBGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2533222.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)


![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)


![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)



![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)